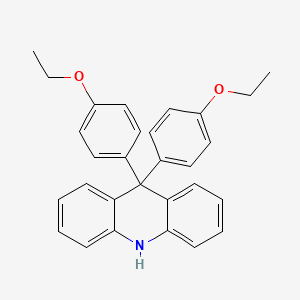![molecular formula C22H15Cl2N3O5 B4966298 N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4966298.png)
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide, also known as C646, is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP. This molecule has gained significant attention in the scientific community due to its potential for use in cancer research.
Mecanismo De Acción
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide inhibits the HAT activity of p300/CBP by binding to the active site of the enzyme. This results in the suppression of acetylation of histone and non-histone proteins, which can lead to changes in gene expression and cell growth.
Biochemical and Physiological Effects
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which new blood vessels form and supply nutrients to tumors. Additionally, N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has been shown to enhance the immune response to cancer cells, making it a potential immunotherapy agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide in lab experiments is its specificity for p300/CBP, which allows for targeted inhibition of HAT activity. However, its potency may vary depending on the cell line and experimental conditions, which can affect its efficacy.
Direcciones Futuras
There are several potential future directions for research involving N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide. One area of interest is the development of combination therapies using N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide and other drugs, such as radiation therapy or immunotherapy agents. Additionally, further studies are needed to determine the optimal dosage and administration of N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide for maximum efficacy. Finally, research is needed to explore the potential use of N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide in other disease areas, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-ethoxyaniline, followed by the addition of 5-chloro-2-aminobenzoxazole. The resulting product is then treated with acetic anhydride and triethylamine to yield N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has been used extensively in cancer research, particularly in the study of epigenetic modifications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has been found to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O5/c1-2-31-20-7-3-12(9-18(20)27(29)30)21(28)25-14-5-6-16(24)15(11-14)22-26-17-10-13(23)4-8-19(17)32-22/h3-11H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVMLOWRNMGNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)
![N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4966232.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4966243.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4966247.png)
![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4966253.png)
![propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4966262.png)
![methyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-isoleucinate](/img/structure/B4966270.png)
![ethyl 6-methyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966282.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4966303.png)
![ethyl {5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4966308.png)
![7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4966326.png)
